molecular formula C15H12I2O4 B1171572 Benzenemethanol, 4-chloro-.alpha.-hexyl- CAS No. 1138-02-9

Benzenemethanol, 4-chloro-.alpha.-hexyl-

Cat. No.: B1171572
CAS No.: 1138-02-9
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol derivatives are aromatic alcohols characterized by a benzene ring substituted with a hydroxymethyl group (-CH2OH) and additional functional groups. The compound "Benzenemethanol, 4-chloro-α-hexyl-" (hypothetical IUPAC name: 4-chloro-α-hexylbenzyl alcohol) is theorized to consist of a benzene ring with a chlorine atom at the para position (4-chloro) and a hexyl (-C6H13) group attached to the α-carbon of the hydroxymethyl moiety. For instance, compounds like 4-chloro-α-phenylbenzenemethanol (CAS 119-56-2) and 4-chloro-α-(trichloromethyl)benzenemethanol (CAS 5333-82-4) highlight the influence of α-substituents on chemical behavior .

Properties

CAS No.

1138-02-9

Molecular Formula

C15H12I2O4

Synonyms

Benzenemethanol, 4-chloro-.alpha.-hexyl-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • For example, 4-chloro-α-phenylbenzenemethanol has a higher molecular weight (218.68 g/mol) compared to simpler derivatives like 4-methoxybenzenemethanol (138.16 g/mol) . Chlorinated α-substituents (e.g., trichloromethyl) enhance lipophilicity and environmental persistence, as seen in the regulated compound Dicofol (CAS 115-32-2), a miticide structurally related to 4-chloro-α-(trichloromethyl)benzenemethanol .

Physical and Chemical Properties

  • Boiling Points: Derivatives with polar substituents (e.g., methoxy) exhibit higher boiling points due to hydrogen bonding. For example, 4-methoxybenzenemethanol has a calculated boiling point of 403.5–409.0 K under varying pressures . Chlorinated derivatives like 4-chloro-α-(trichloromethyl)benzenemethanol likely have elevated boiling points due to increased molecular mass and halogen interactions .
  • Solubility :

    • Hydrophobic α-substituents (e.g., hexyl, phenyl) reduce water solubility. The hexyl group in the target compound may render it highly lipophilic, similar to α-(2-chloroethyl)-α-2-propenyl derivatives (logP estimated >3) .

Research Findings and Data Gaps

  • Volatility in Food Systems: Benzenemethanol derivatives (e.g., benzenemethanol itself) are detected in aged Iberian ham as Maillard reaction products, indicating thermal stability .
  • Essential Oil Components: Benzenemethanol is a minor constituent in Eucalyptus tereticornis oil, suggesting natural occurrence and biodegradability .
  • Synthetic Routes: α-Substituted benzenemethanols are synthesized via Grignard reactions or nucleophilic substitutions, as inferred from CAS 143427-44-5 synthesis guidelines .

Limitations: Direct data on 4-chloro-α-hexyl-benzenemethanol are unavailable in the provided evidence. Properties are extrapolated from analogs, necessitating experimental validation.

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